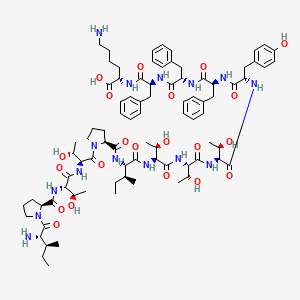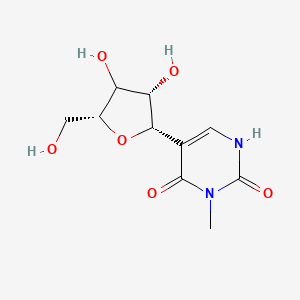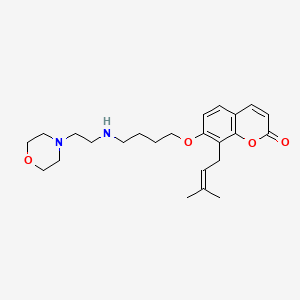
Ampk-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ampk-IN-5 is a small molecule inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK plays a crucial role in maintaining energy balance within cells by activating pathways that generate ATP and inhibiting those that consume ATP. This compound has been studied for its potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ampk-IN-5 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
化学反应分析
Types of Reactions
Ampk-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, ethers, or esters.
科学研究应用
Chemistry
In chemistry, Ampk-IN-5 is used as a tool compound to study the role of AMPK in various metabolic pathways. It helps researchers understand the molecular mechanisms underlying energy homeostasis and identify potential therapeutic targets for metabolic disorders.
Biology
In biology, this compound is used to investigate the effects of AMPK inhibition on cellular processes such as autophagy, apoptosis, and cell proliferation. It provides insights into the regulation of cellular energy metabolism and the development of diseases like cancer and neurodegenerative disorders.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications in treating metabolic diseases such as diabetes, obesity, and cancer. By inhibiting AMPK, it may help modulate glucose uptake, lipid metabolism, and insulin sensitivity, offering new avenues for drug development.
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and biotechnological products. Its role as an AMPK inhibitor makes it a valuable tool for screening and optimizing drug candidates targeting metabolic pathways.
作用机制
Ampk-IN-5 exerts its effects by binding to the catalytic subunit of AMPK, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream targets involved in energy metabolism, leading to a decrease in ATP production and an increase in cellular stress. The molecular targets and pathways affected by this compound include glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
属性
分子式 |
C24H34N2O4 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
8-(3-methylbut-2-enyl)-7-[4-(2-morpholin-4-ylethylamino)butoxy]chromen-2-one |
InChI |
InChI=1S/C24H34N2O4/c1-19(2)5-8-21-22(9-6-20-7-10-23(27)30-24(20)21)29-16-4-3-11-25-12-13-26-14-17-28-18-15-26/h5-7,9-10,25H,3-4,8,11-18H2,1-2H3 |
InChI 键 |
RUDOUMVSFGXWIL-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OCCCCNCCN3CCOCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


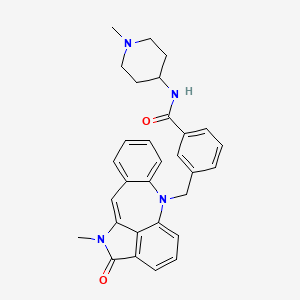
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)

![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)
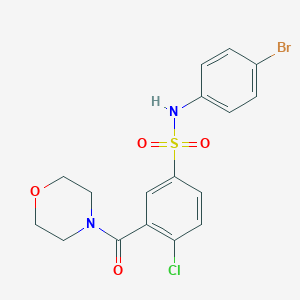
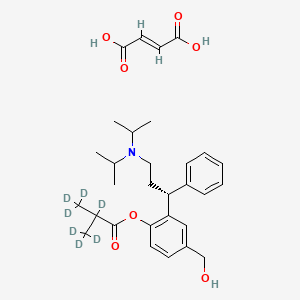
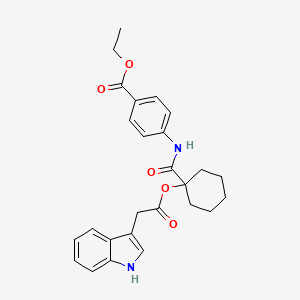
![[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12387629.png)
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
